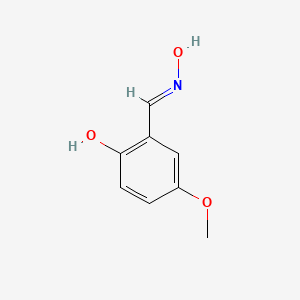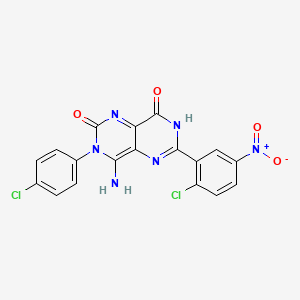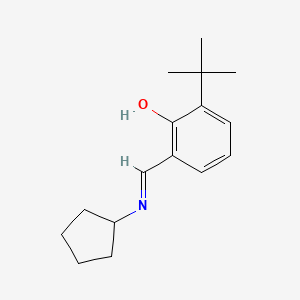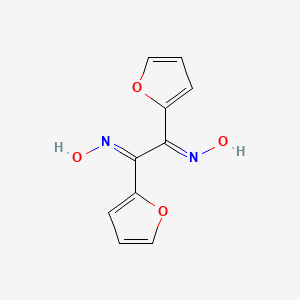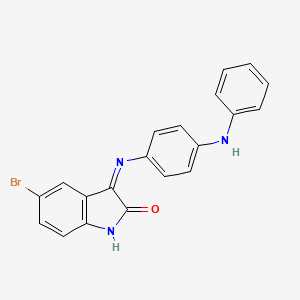
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one
Übersicht
Beschreibung
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one, also known as MTPT, is a heterocyclic compound belonging to the family of triazinones. It is a synthetic organic compound with a wide range of applications in the field of scientific research. MTPT has been studied extensively for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one has a wide range of applications in the field of scientific research. It has been used in the synthesis of various compounds, including peptides, oligonucleotides, and antibiotics. It has also been used as a catalyst in organic reactions. Additionally, it has been used in the study of the mechanism of action of various drugs, including antifungals, antivirals, and antineoplastics.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one is not completely understood. It is believed that 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it is believed that 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one acts as an anti-inflammatory agent, as well as an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one are not well understood. However, it is believed that 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one may have a variety of effects on the body. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have an effect on the metabolism of drugs, as well as on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, and it is not toxic. However, there are some limitations to its use in laboratory experiments. It is not as soluble in water as some other compounds, and it is not as effective as some other compounds in some reactions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one. One potential direction is the development of new synthetic methods for the synthesis of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one. Additionally, further research could be conducted on the mechanism of action of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the advantages and limitations of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one for use in laboratory experiments. Finally, further research could be conducted on the potential applications of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one in the field of medicine.
Eigenschaften
IUPAC Name |
6-methyl-3-pyridin-2-yl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-6-9(14)11-8(13-12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZOSIBUZQHMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

